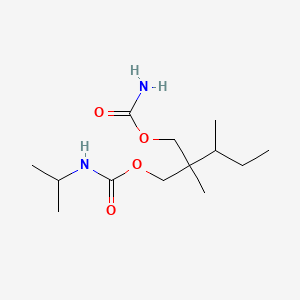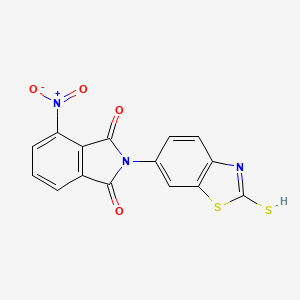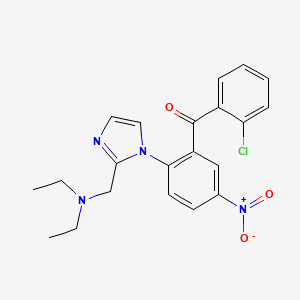
Nizofenon
Übersicht
Beschreibung
Nizofenone is a neuroprotective drug known for its ability to protect neurons from death following cerebral anoxia, which is the interruption of oxygen supply to the brain. This compound has shown potential in treating acute neurological conditions such as stroke .
Wissenschaftliche Forschungsanwendungen
Nizofenon wurde ausgiebig auf seine neuroprotektiven Eigenschaften untersucht. Es hat sich als vielversprechend erwiesen bei:
Chemie: Wird als Modellverbindung in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Untersucht auf seine Auswirkungen auf neuronale Zellen und die Gehirnfunktion.
Medizin: Potenzielle Behandlung für akute neurologische Erkrankungen wie Schlaganfall und zerebrale Ischämie
Industrie: Verwendung bei der Entwicklung neuroprotektiver Medikamente und verwandter Forschung.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Neuronen vor dem Tod nach zerebraler Anoxie schützt. Es unterdrückt die Freisetzung von Glutamat und die Ansammlung von Laktat, die entscheidende Faktoren für neuronale Schäden bei Sauerstoffmangel sind . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung von oxidativem Stress und die Stabilisierung des zellulären Energiestoffwechsels.
Wirkmechanismus
Target of Action
Nizofenone is a neuroprotective drug .
Mode of Action
It is known to protect neurons from death following cerebral anoxia, which is an interruption of oxygen supply to the brain . This suggests that it may interact with cellular components involved in oxygen sensing and response.
Biochemical Pathways
Given its neuroprotective effects, it is likely that it influences pathways related to neuronal survival and response to hypoxia .
Result of Action
Nizofenone has been shown to protect neurons from death following cerebral anoxia . This suggests that it may help maintain neuronal function and integrity under conditions of reduced oxygen supply.
Action Environment
It is known that oxygen deprivation is one of the most damaging conditions affecting the brain . Therefore, the efficacy of Nizofenone may be particularly notable in hypoxic conditions .
Biochemische Analyse
Cellular Effects
Nizofenone has been found to have significant effects on various types of cells and cellular processes. It is known to improve mitochondrial function, which is crucial for cell survival . Mitochondria are the energy powerhouses of the cell, and their dysfunction is a hallmark of many neurodegenerative diseases .
Molecular Mechanism
It is known that Nizofenone exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Nizofenon wird unter Verwendung von 2-Brom- (oder Chlor-)5-Nitrobenzoat und 2-(N,N-Diethyl)methylimidazol als Ausgangsmaterialien synthetisiert. Der Syntheseweg beinhaltet Substitution, Hydrolyse, Acylierung und eine Friedel-Crafts-Reaktion . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Schritten, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Nizofenon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Nizofenon gehört zur Klasse der organischen Verbindungen, die als Benzophenone bekannt sind. Ähnliche Verbindungen sind:
Flavonoide: Bekannt für ihre antioxidativen Eigenschaften.
Phenylpropanoide: Bekannt für ihre entzündungshemmenden Eigenschaften.
Cumarine: Bekannt für ihre gerinnungshemmenden Eigenschaften.
This compound ist einzigartig aufgrund seiner spezifischen neuroprotektiven Wirkungen und seiner Fähigkeit, Neuronen vor dem Tod nach zerebraler Anoxie zu schützen .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGBZLHGOVJDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-86-7 (fumarate), 54533-86-7 (unspecified maleate) | |
| Record name | Nizofenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401014745 | |
| Record name | Nizofenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-85-6 | |
| Record name | Nizofenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nizofenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nizofenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nizofenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIZOFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


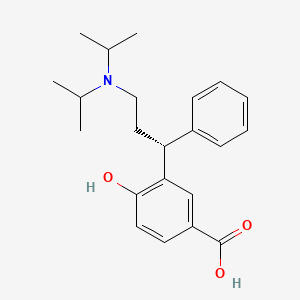
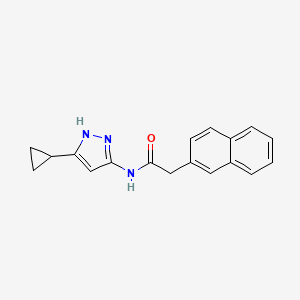
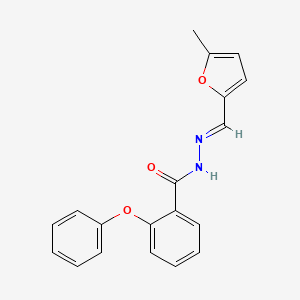
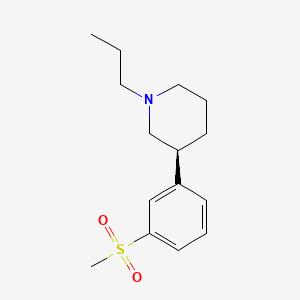
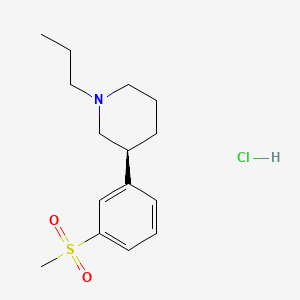
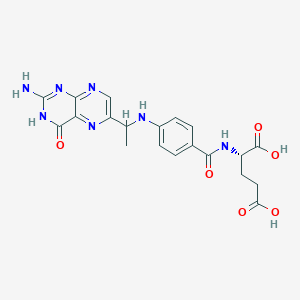
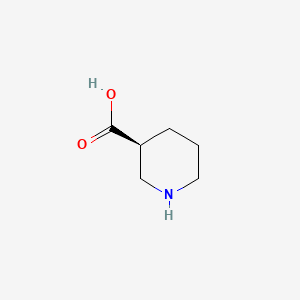

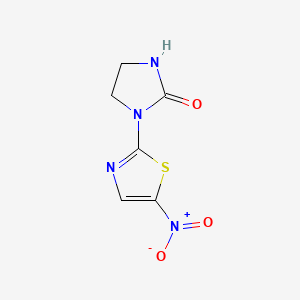
![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)
